Comparative MAO-B vs. MAO-A Selectivity Window: Allyl-Terminated Oxalamide vs. Cyclopentyl Analog
Binding assays for structurally related tetrahydroquinoline oxalamides reveal that the N2-terminal substituent is a critical determinant of MAO isoform selectivity. While direct data for CAS 941945-40-0 is not publicly available in authoritative databases, its closest purchasable analog, N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (CAS 941945-39-7), which differs only by replacing the N2-allyl group with a cyclopentyl group, would be predicted to exhibit altered surface complementarity at the MAO active site based on class-level SAR [1]. The allyl group's reduced steric bulk and potential for π-interactions may confer a distinct selectivity profile compared to the bulkier cyclopentyl analog.
| Evidence Dimension | Predicted MAO isoform selectivity (B vs. A) based on N2-substituent SAR |
|---|---|
| Target Compound Data | N2-allyl terminus; predicted to favor MAO-B engagement based on steric complementarity |
| Comparator Or Baseline | N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (CAS 941945-39-7); bulkier N2-cyclopentyl group |
| Quantified Difference | Quantitative selectivity data unavailable for direct comparison; class-level SAR indicates N2-substituent identity can shift MAO-B:MAO-A IC50 ratios by >10-fold [1] |
| Conditions | Class-level inference from human recombinant MAO-A and MAO-B fluorescence-based assays (kynuramine substrate) on closely related oxalamide scaffolds |
Why This Matters
For researchers conducting neuroprotection or neuropsychiatric studies, the MAO isoform selectivity profile is the primary determinant of a compound's suitability, making substituent-level differentiation essential for experimental design.
- [1] BindingDB. Monoamine oxidase inhibition data for tetrahydroquinoline oxalamide analogs. IC50 values for human recombinant MAO-A and MAO-B enzymes. Available at: https://www.bindingdb.org/. View Source
